Cas no 500731-91-9 ((3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester)
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
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- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
- (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dim
- 500731-91-9
- tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- SCHEMBL13625385
-
- Inchi: 1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1
- InChI Key: QGKLFNQKKUKAQS-KAAYJFPCSA-N
- SMILES: FC1C=CC(=CC=1)C1C2C=CC=CC=2N(C(C)C)C=1/C=C/[C@@H]1C[C@H](CC(=O)OC(C)(C)C)OC(C)(C)O1
Computed Properties
- Exact Mass: 507.27800
- Monoisotopic Mass: 507.27848686g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 37
- Rotatable Bond Count: 8
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 7.68350
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601260-2mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 2mg |
$ 104.00 | 2023-09-07 | ||
| TRC | F601260-5mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 5mg |
$ 127.00 | 2023-09-07 | ||
| TRC | F601260-10mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 10mg |
$ 236.00 | 2023-09-07 | ||
| TRC | F601260-25mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 25mg |
$569.00 | 2023-05-18 | ||
| TRC | F601260-50mg |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
500731-91-9 | 50mg |
$1005.00 | 2023-05-18 |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
Latest Research Insights on (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9)
The compound (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester (CAS: 500731-91-9) has garnered significant attention in recent years due to its role as a key intermediate in the synthesis of fluvastatin, a widely used cholesterol-lowering drug. Fluvastatin belongs to the statin class of medications, which function as HMG-CoA reductase inhibitors, effectively reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia. The specific stereochemistry of this intermediate, (3R,5S), is crucial for the biological activity of the final drug product, making its synthesis and characterization a focal point of ongoing research.
Recent studies have explored innovative synthetic routes to produce (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester with higher yields and improved enantiomeric purity. One notable advancement involves the use of asymmetric catalysis to achieve the desired stereochemistry at the 3 and 5 positions. Researchers have reported success with chiral auxiliaries and organocatalysts, which minimize the formation of undesired stereoisomers. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have been investigated to enhance the sustainability of the production process.
Another area of research focuses on the characterization and stability of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester under various conditions. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to ensure the compound's purity and structural integrity. Stability studies have revealed that the acetonide protecting group effectively shields the sensitive hydroxy groups during synthesis, but careful control of temperature and humidity is necessary to prevent degradation.
The pharmacological implications of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester extend beyond its role as a synthetic intermediate. Recent in vitro studies have investigated its potential as a precursor for novel statin derivatives with enhanced therapeutic profiles. For instance, modifications to the tert-butyl ester moiety have been explored to improve bioavailability and reduce side effects. These efforts align with the broader trend in drug development to optimize existing therapeutics through structural refinements.
In conclusion, (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester remains a compound of great interest in the pharmaceutical industry, with ongoing research aimed at refining its synthesis, ensuring its stability, and exploring its potential for derivative development. The advancements in asymmetric synthesis and green chemistry, coupled with rigorous analytical characterization, underscore the compound's importance in the production of effective and safe cholesterol-lowering medications. Future studies are expected to further elucidate its role in the development of next-generation statins.
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